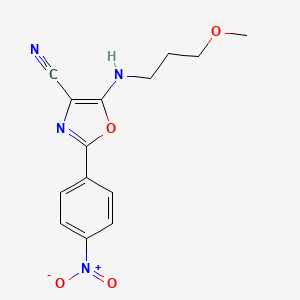

5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

Description

5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-nitrophenyl group at position 2, a cyano group at position 4, and a 3-methoxypropylamino moiety at position 3. This structure combines electron-withdrawing (nitro, cyano) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

5-(3-methoxypropylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4/c1-21-8-2-7-16-14-12(9-15)17-13(22-14)10-3-5-11(6-4-10)18(19)20/h3-6,16H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDCOWQKXGCDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile, identified by its CAS number 613649-74-4, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H14N4O4

- Molecular Weight : 302.2854 g/mol

- SMILES Notation : COCCCNc1oc(nc1C#N)c1ccc(cc1)N+[O-]

The compound is believed to exert its biological effects through the inhibition of specific molecular pathways. Research indicates that it may interact with heat shock proteins (HSPs), particularly HSP90, which play crucial roles in protein folding and stability in cancer cells. Inhibition of HSP90 can lead to the degradation of oncogenic proteins, thus exhibiting potential anti-cancer properties .

Biological Activities

- Anticancer Activity : Preliminary studies suggest that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound in inhibiting tumor growth has been noted, although further studies are necessary to establish dose-response relationships and mechanisms.

- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties by modulating inflammatory pathways, which may be relevant for conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : Some oxazole derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting that this compound may also possess similar properties.

Study 1: Anticancer Efficacy

A study conducted by researchers at Virginia Commonwealth University evaluated the effects of various oxazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound inhibited cell proliferation in a concentration-dependent manner .

Study 2: Inhibition of HSP90

Research published in Justia Patents highlighted the role of HSP90 inhibitors in cancer therapy. The findings suggest that compounds targeting HSP90 could enhance the degradation of client proteins involved in tumor progression . This places this compound as a potential candidate for further investigation in this context.

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with oxazole moieties can exhibit significant anticancer activity. For instance, derivatives similar to 5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile have been tested for their ability to inhibit cancer cell growth. In vitro studies have shown that these compounds can effectively reduce proliferation in various cancer cell lines, suggesting potential as anticancer agents .

Immunomodulatory Effects

Additionally, some studies have highlighted the immunomodulatory effects of oxazole derivatives. These compounds may influence immune responses by acting on specific pathways involved in inflammation and immune regulation. The presence of the nitrophenyl group is particularly relevant as it may enhance the compound's ability to modulate immune functions .

Case Studies

- Inhibition of Cancer Cell Lines : A study investigated several oxazole derivatives, including those structurally related to this compound. The results demonstrated differential inhibition of cancer cell lines, with some compounds showing IC50 values in low micromolar ranges .

- Immunosuppressive Activity : Another research effort focused on evaluating the immunosuppressive properties of oxazole-containing compounds. The findings indicated that certain derivatives could inhibit T-cell activation, which is crucial for developing therapies for autoimmune diseases and transplant rejection .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with shared pharmacophores or substituents. Below is a detailed analysis:

Structural Analog: Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (9d)

- Molecular Formula : C₂₀H₁₅ClF₃N₇O₄S (MW: 541.89)

- Key Features :

- Contains a 4-nitrophenyl group and trifluoromethyl-substituted triazole.

- Exhibits higher molecular weight and complexity due to the trifluoromethyl group and thioether linkage.

Antitumor Analogs: 1,3,4-Thiadiazole Derivatives

Compounds like 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide share the 4-nitrophenyl motif but replace the oxazole core with a thiadiazole ring.

- Key Differences :

- Bioactivity : Thiadiazole derivatives demonstrated 100% effectiveness in anticonvulsant assays, attributed to hydrophobic benzothiazole domains and hydrogen-bonding acetamide linkages.

- Synthesis : Thiadiazoles are synthesized via multistep routes involving hydrazine intermediates, whereas oxazole derivatives may require cyclization of nitriles or amides .

Antimicrobial Analog: 2-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]phenol (5)

- Structure: Combines a 4-nitrophenyl group with a pyrazole-phenol system.

- Activity : Exhibited 43% fungicidal activity against Acinetobacter baumannii at 32 μg/mL.

- Comparison: The oxazole compound’s cyano group may enhance membrane permeability compared to the phenol group, but its lack of a hydroxyl moiety could reduce hydrogen-bonding interactions with microbial targets .

Heterocyclic Carbonitrile Analog: Pyrido[1,2-a]benzimidazole-4-carbonitrile Derivatives

- Structure : Features a fused pyrido-benzimidazole system with a carbonitrile group.

- Key Contrast: The rigid benzimidazole core may improve thermal stability and π-π stacking compared to the flexible 3-methoxypropylamino chain in the oxazole compound. This rigidity could enhance binding to DNA or enzymes in therapeutic contexts .

Critical Analysis

- Advantages of Oxazole Core: The oxazole ring offers metabolic stability and moderate polarity, balancing solubility and membrane penetration. The 3-methoxypropylamino chain may enhance pharmacokinetics by increasing water solubility .

- Limitations : Lack of direct bioactivity data for the target compound limits therapeutic predictions. In contrast, thiadiazole and pyrazole analogs have validated biological profiles .

- Research Gaps: Further studies should explore the oxazole derivative’s reactivity (e.g., cyano group participation in click chemistry) and assess its activity against resistant microbial strains or cancer cell lines using assays like MTT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.